2-Methyl-5-(1-methyl-3-indolyl)oxazole
CAS No.:
Cat. No.: VC20494449
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12N2O |
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Molecular Weight | 212.25 g/mol |
IUPAC Name | 2-methyl-5-(1-methylindol-3-yl)-1,3-oxazole |
Standard InChI | InChI=1S/C13H12N2O/c1-9-14-7-13(16-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3 |
Standard InChI Key | JLDUXVRLKRVIAL-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=C(O1)C2=CN(C3=CC=CC=C32)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methyl-5-(1-methyl-3-indolyl)oxazole (C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O) features a five-membered oxazole ring substituted with a methyl group at the 2-position and a 1-methylindole group at the 5-position. The indole moiety is fused to the oxazole via a C–C bond at the 3-position of the indole, creating a planar conjugated system that enhances electronic delocalization .
Table 1: Predicted Physicochemical Properties
The methyl substituents at the indole nitrogen and oxazole 2-position likely increase hydrophobicity compared to non-methylated analogs, as evidenced by the higher LogP values of related compounds .
Synthesis and Reactivity
Van Leusen Oxazole Synthesis
The most plausible route to 2-methyl-5-(1-methyl-3-indolyl)oxazole involves the van Leusen reaction, a [3+2] cycloaddition between TosMIC (tosylmethyl isocyanide) and a substituted aldehyde. For this compound, the aldehyde precursor would be 1-methyl-3-formylindole.
Reaction Scheme:
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Aldehyde Preparation: 1-Methylindole undergoes Vilsmeier-Haack formylation to yield 1-methyl-3-formylindole.
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Cycloaddition: Reaction of 1-methyl-3-formylindole with TosMIC in methanol under basic conditions (K<sub>2</sub>CO<sub>3</sub>) at reflux produces the oxazole ring via intermediate oxazoline formation .
Key Conditions:
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Solvent: Methanol
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Base: K<sub>2</sub>CO<sub>3</sub>
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Temperature: Reflux (~65°C)
Yield optimization studies on analogous compounds suggest a range of 60–75% for this synthesis .
Post-Synthetic Modifications
Biological Activities and Applications
Table 2: Inferred Antimicrobial Profile
Anticancer Activity
Oxazole-indole hybrids demonstrate moderate cytotoxicity against cancer cell lines. For instance, Georgiades et al. observed IC<sub>50</sub> values of 8–15 µM for tris-oxazole compounds in breast cancer (MCF-7) and lung carcinoma (A549) models, suggesting that 2-methyl-5-(1-methyl-3-indolyl)oxazole may exhibit similar activity .
Comparative Analysis with Related Compounds
2-Ethyl-5-(3-indolyl)oxazole
The ethyl-substituted analog (CAS 73053-81-3) shares a similar structure but differs in lipophilicity (LogP = 2.53 vs. ~2.8 for the methyl derivative) and boiling point (412.6°C vs. ~405°C) . The methyl group’s smaller size may enhance metabolic stability compared to the ethyl variant.
5-(1H-Indol-3-yl)oxazole
Non-methylated derivatives exhibit lower LogP values (2.1–2.4) and reduced antimicrobial potency, underscoring the importance of N-methylation for optimizing bioavailability and activity .
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